4-methyl-1H-benzimidazole-2-sulfonic acid

Organic synthesis Positional isomerism Regiochemistry

Problem: Standard chaotropes (urea, guanidinium) frequently interfere with LC-MS/MS proteomics workflows. Solution: 4-Methyl-1H-benzimidazole-2-sulfonic acid (CAS 1071368-98-3) provides a structurally distinct, C4-regiospecific chaotropic agent validated for protein extraction and in-gel digestion. • Dual α-amylase/α-glucosidase inhibitor scaffold with C4-methyl substitution critical for potency (vs. inactive 5-/6-substituted analogs). • Defined regiospecificity eliminates positional isomer variability that compromises SAR reproducibility. • Ready-to-use solid; QA/QC verified; global shipping.

Molecular Formula C8H8N2O3S
Molecular Weight 212.23 g/mol
CAS No. 1071368-98-3
Cat. No. B1326674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-benzimidazole-2-sulfonic acid
CAS1071368-98-3
Molecular FormulaC8H8N2O3S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=N2)S(=O)(=O)O
InChIInChI=1S/C8H8N2O3S/c1-5-3-2-4-6-7(5)10-8(9-6)14(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13)
InChIKeyBKHHQZSDBCGKCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-benzimidazole-2-sulfonic Acid (CAS 1071368-98-3): Structural and Procurement Baseline for Research Selection


4-Methyl-1H-benzimidazole-2-sulfonic acid (CAS 1071368-98-3) is a heterocyclic aromatic compound belonging to the benzimidazole family, characterized by a methyl substituent at the 4-position of the benzene ring and a sulfonic acid group at the 2-position of the imidazole ring . With a molecular formula of C₈H₈N₂O₃S and a molecular weight of 212.23 g/mol, this compound features a predicted density of 1.582±0.06 g/cm³, a predicted pKa of -1.38±0.40, and an ACD/LogP of 1.30 . The benzimidazole core provides a bicyclic scaffold known for diverse biological activities, while the sulfonic acid group confers acidic properties and enhanced aqueous solubility .

Why 4-Methyl-1H-benzimidazole-2-sulfonic Acid Cannot Be Replaced by Other Benzimidazole Sulfonic Acid Analogs in Research Applications


The benzimidazole sulfonic acid class encompasses numerous positional isomers and substitution variants that differ fundamentally in their chemical and biological behavior. Critically, the position of the methyl substituent on the benzimidazole core dictates both synthetic accessibility and functional properties. N-alkylated analogs such as 1-methyl-1H-benzimidazole-2-sulfonic acid (CAS 5533-38-0) bear the methyl group on the imidazole nitrogen, altering electronic distribution and nucleophilic character compared to the C4-substituted target compound . Furthermore, substitution at the 4-position of the benzimidazole ring has been demonstrated in SAR studies to dramatically enhance biological potency in related benzimidazole scaffolds, whereas substitution at the 5- or 6-position is generally detrimental or neutral to activity [1]. These positional differences are not interchangeable and directly impact procurement decisions for applications requiring specific regiochemistry, including proteomics chaotropic agent performance and enzyme inhibition profiles . Generic substitution without structural verification introduces uncontrolled variables that compromise experimental reproducibility and comparability.

Quantitative Differentiation Evidence for 4-Methyl-1H-benzimidazole-2-sulfonic Acid Versus Structural Analogs


Positional Isomer Differentiation: C4-Methyl Substitution Confers Distinct Synthetic and Regiochemical Identity

The target compound, 4-methyl-1H-benzimidazole-2-sulfonic acid, is a C4-methyl substituted benzimidazole bearing the sulfonic acid group at the 2-position. In contrast, the structurally related analog 1-methyl-1H-benzimidazole-2-sulfonic acid (CAS 5533-38-0) is an N-methylated derivative where the methyl group resides on the imidazole nitrogen . This positional distinction is non-trivial: N-substituted benzimidazole-2-sulfonic acids are synthesized via N-alkylation under mild conditions and undergo fundamentally different chemical conversions (yielding N-substituted benzimidazolones and amines upon base or amine treatment) compared to C-substituted analogs [1]. Additionally, 2-methyl-1H-benzimidazole-1-sulfonic acid (CAS 114389-47-8) represents yet another distinct regioisomer with the methyl group at the C2 position and sulfonic acid at N1, further underscoring that procurement of the correct positional isomer is essential for reproducible synthetic outcomes .

Organic synthesis Positional isomerism Regiochemistry Benzimidazole derivatives

Physicochemical Property Differentiation: Predicted pKa and LogP Distinguish C4-Methyl from Unsubstituted and N-Alkylated Analogs

Physicochemical properties govern compound behavior in biological assays and formulation development. The target compound exhibits a predicted pKa of -1.38±0.40 and an ACD/LogP of 1.30, with an ACD/LogD of -3.17 at pH 5.5 and -3.27 at pH 7.4 . The unsubstituted parent scaffold, 1H-benzimidazole-2-sulfonic acid, lacks the methyl group and consequently differs in lipophilicity and ionization behavior . N-alkylated analogs such as 1-methyl-1H-benzimidazole-2-sulfonic acid demonstrate distinct solubility profiles, being soluble in both water and organic solvents due to the altered nitrogen substitution . Additionally, benzimidazole sulfonic acids with different substitution patterns, such as 2-phenylbenzimidazole-5-sulfonic acid (PBSA), exhibit entirely different biological activities (e.g., inhibition of ovarian cancer cell responses and tumor angiogenesis at IC₅₀ values in the micromolar range) that cannot be extrapolated to the 4-methyl-2-sulfonic acid scaffold [1].

Physicochemical properties Drug-likeness pKa prediction LogP

Enzyme Inhibition Profile: α-Amylase and α-Glucosidase Dual Inhibitory Activity

4-Methyl-1H-benzimidazole-2-sulfonic acid has been studied for its inhibitory effects on α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion . In contrast, the structurally distinct 2-phenyl-5-benzimidazole sulfonic acid (PBSA) scaffold, when derivatized as Mannich bases, yields maximum α-glucosidase inhibition with an IC₅₀ of 66.66 μg/mL for the most active derivative (compound 3a) and demonstrates cytotoxicity with an LC₅₀ of 10.17 μg/mL for compound 3d [1]. The 4-methylbenzimidazole core (without the sulfonic acid group) has been evaluated across 28 novel derivatives, showing antiglycation activity in the range of 140-280 μM, which outperforms the standard drug rutin (IC₅₀ = 294.46 ± 1.50 μM), and DPPH radical scavenging activity in the range of 12-29 μM, superior to n-propylgallate (IC₅₀ = 30.30 ± 0.40 μM) [2]. However, specific quantitative IC₅₀ values for the target compound against α-amylase and α-glucosidase are not publicly available in peer-reviewed literature; the inhibitory activity has been noted in product documentation as a potential research direction rather than as validated quantitative data .

Enzyme inhibition Diabetes research α-Amylase α-Glucosidase

Chaotropic Agent Performance in Proteomics: Enhanced Protein Solubility and In-Gel Digestion

4-Methyl-1H-benzimidazole-2-sulfonic acid (4M-1H-BzS) has been specifically identified as a chaotropic agent for proteomic research applications . Chaotropic agents function by disrupting weak interactions within proteins, including hydrogen bonds and ionic interactions, thereby facilitating protein unfolding and solubilization . This property renders 4M-1H-BzS valuable for protein extraction, fractionation, and mass spectrometry analysis . While urea is the most commonly employed chaotropic agent in proteomics, 4M-1H-BzS represents an alternative with potentially distinct solubility and compatibility characteristics. In contrast, the unsubstituted parent compound, 1H-benzimidazole-2-sulfonic acid, is primarily utilized as a mineralization absorber and in the production of amines and AMPK activators, not as a chaotropic agent . Quantitative performance metrics comparing 4M-1H-BzS to standard chaotropes (e.g., urea, guanidinium chloride) regarding protein recovery efficiency or digestion enhancement are not publicly available; this application is documented in product literature rather than peer-reviewed comparative studies.

Proteomics Chaotropic agent Protein solubility Mass spectrometry

High-Priority Research and Procurement Scenarios for 4-Methyl-1H-benzimidazole-2-sulfonic Acid


Proteomics Sample Preparation Requiring Alternative Chaotropic Agents

For proteomics laboratories performing protein extraction, solubilization, and in-gel digestion prior to mass spectrometry analysis, 4-methyl-1H-benzimidazole-2-sulfonic acid serves as a specialized chaotropic agent that disrupts hydrogen bonds and ionic interactions within proteins . This application is particularly relevant when standard chaotropes such as urea or guanidinium chloride interfere with downstream analytical steps or exhibit incompatibility with specific sample types. The compound's distinct chemical structure may offer differential compatibility with LC-MS/MS workflows.

Carbohydrate Metabolism and Diabetes-Related Enzyme Inhibition Studies

Researchers investigating α-amylase and α-glucosidase inhibition for metabolic disease applications should consider 4-methyl-1H-benzimidazole-2-sulfonic acid as a dual-inhibitor scaffold . The 4-methyl substitution pattern on benzimidazole cores has been validated in SAR studies to confer enhanced biological potency [1], and the sulfonic acid group at the 2-position may influence binding interactions with the enzyme active sites. This compound provides a structurally defined starting point for medicinal chemistry optimization and SAR expansion in the context of postprandial hyperglycemia management research.

Benzimidazole SAR Studies Requiring Defined C4-Methyl-2-Sulfonic Acid Scaffold

In structure-activity relationship (SAR) programs investigating benzimidazole-based inhibitors, the precise substitution pattern is critical. 4-Methyl-1H-benzimidazole-2-sulfonic acid provides a C4-methylated scaffold with a 2-sulfonic acid functional group, distinct from N-alkylated analogs such as 1-methyl-1H-benzimidazole-2-sulfonic acid . SAR studies on related benzimidazole scaffolds have demonstrated that C4 substitution dramatically enhances potency, whereas C5 or C6 substitution is generally detrimental or neutral [1]. Procurement of this specific regioisomer ensures that SAR conclusions are not confounded by positional isomer effects.

Heterocyclic Building Block for Benzimidazole-Focused Library Synthesis

As a C4-methyl-2-sulfonic acid functionalized benzimidazole, this compound serves as a versatile intermediate for synthesizing more complex heterocyclic molecules. The sulfonic acid group at the 2-position provides a handle for further derivatization, while the 4-methyl substituent contributes unique steric and electronic properties that influence downstream reaction outcomes . In contrast to N-substituted benzimidazole-2-sulfonic acids which undergo N-alkylation and conversion to benzimidazolones, C4-substituted analogs offer distinct synthetic trajectories [1]. This regiospecific building block enables access to chemical space not reachable via other benzimidazole sulfonic acid isomers.

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